molecular formula C24H25N3O4S2 B2960341 N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 362502-00-9

N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2960341
CAS No.: 362502-00-9
M. Wt: 483.6
InChI Key: CXVYVHFLNHUJEZ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 4-ethoxyphenyl substituents at both the N3 position of the pyrimidinone ring and the acetamide moiety.
  • A thioether linkage (-S-) connecting the pyrimidinone core to the acetamide group.
  • A partially saturated 6,7-dihydrothieno ring system, which may enhance conformational flexibility compared to fully aromatic analogs.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-3-30-18-9-5-16(6-10-18)25-21(28)15-33-24-26-20-13-14-32-22(20)23(29)27(24)17-7-11-19(12-8-17)31-4-2/h5-12H,3-4,13-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVYVHFLNHUJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a quinazolinone core integrated with thioacetamide and ethoxyphenyl substituents. Its molecular formula is C27H23N3O5SC_{27}H_{23}N_3O_5S, and it has a molecular weight of approximately 501.56 g/mol. The presence of the thio group enhances the biological activity of the quinazolinone moiety, making it a subject of interest in various therapeutic applications.

This compound exhibits several mechanisms of action:

  • Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in various in vitro studies. It selectively inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
  • Anticancer Properties : Initial evaluations suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of key signaling pathways.
  • Antimicrobial Effects : Some studies indicate potential antimicrobial properties against a range of pathogens, although further research is needed to establish its efficacy and mechanisms.

Biological Activity Data Table

Compound Name Structure Biological Activity
This compoundStructureAnti-inflammatory, Anticancer
CelecoxibSulfonamide derivativeSelective COX inhibitor
Thiazolidinone derivativesThiazolidinone coreAnticancer activity
4-Oxoquinazoline derivativesQuinazoline ring systemAntimicrobial properties

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines in cultured macrophages. This suggests its potential use in treating inflammatory diseases .
  • Cancer Cell Line Testing : In vitro assays using various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. Further investigations are necessary to elucidate the specific pathways involved .
  • Antimicrobial Evaluation : Preliminary tests indicated that the compound showed activity against several gram-negative bacteria. However, these results require validation through more extensive testing .

Comparison with Similar Compounds

Structural Analogues

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s ethoxy groups (electron-donating) contrast with chloro () or trifluoromethoxy () substituents, which are electron-withdrawing. This difference may influence electronic properties, such as hydrogen-bonding capacity and receptor binding .

Contrasts :

  • Bases and Solvents: uses sodium acetate in ethanol, while employs triethylamine in acetonitrile. The choice of base/solvent may affect reaction kinetics and yield .
  • Halide Reactivity : Chloroacetamides () are more reactive than bromo or iodo analogs, favoring faster alkylation .
Physicochemical and Pharmacological Properties

Lipophilicity :

Bioactivity Trends :

  • Thioether Linkage: The -S- bridge (common to all compounds in Table 1) may enhance binding to cysteine-rich targets (e.g., kinases, proteases) via covalent or non-covalent interactions .
  • 4-Substituted Aryl Groups: Bulky 4-ethoxyphenyl or 4-phenoxyphenyl () groups may improve steric complementarity with hydrophobic enzyme pockets compared to smaller substituents .

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